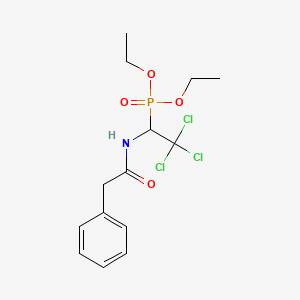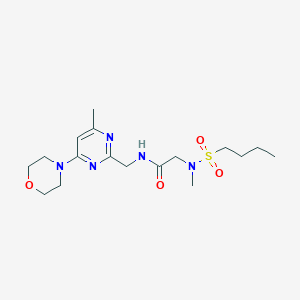![molecular formula C8H14ClNO2 B2625185 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride CAS No. 119102-94-2](/img/structure/B2625185.png)
1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride” is a chemical compound with the IUPAC name (1R,5S)-6-azabicyclo [3.2.1]octane-5-carboxylic acid hydrochloride . It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes has been a subject of research due to its biological activities . The asymmetric cycloadditions have been used to afford optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Molecular Structure Analysis
The molecular formula of “this compound” is C8H13NO2 . The InChI code is 1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 .Chemical Reactions Analysis
The chemical reactions involving 8-azabicyclo[3.2.1]octanes are complex and depend on the specific conditions and reagents used . For example, the formation of intermediate [8+] could benefit from the close proximity of the transannular C(5)–H σ bond, allowing donation into the empty p-orbital of C(3) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 155.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound is also characterized by a rotatable bond count of 1 .Mécanisme D'action
The mechanism of action of 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is not well understood. However, it is believed to act as a Lewis acid catalyst in various chemical reactions. It can also act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of chiral compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a stable compound that is not metabolized in the body. It is also not known to have any toxic or harmful effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride in lab experiments is its stability and ease of handling. It is also readily available and relatively inexpensive. However, its limited solubility in water can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride. One potential area of research is the development of new synthetic methods for producing this compound. Another area of research is the exploration of its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in various chemical reactions.
Méthodes De Synthèse
The synthesis of 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves the reaction of tropine with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction results in the formation of this compound chloride, which is then hydrolyzed to produce the hydrochloride salt.
Applications De Recherche Scientifique
1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride has various scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a chiral auxiliary in asymmetric synthesis and as a catalyst in various chemical reactions.
Safety and Hazards
The safety information for “1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-2-1-4-9(6-8)5-3-8;/h1-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWFHABSZOBCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenoxy)phenyl]-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2625106.png)
![6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2625107.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2625108.png)
![2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2625109.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one](/img/structure/B2625110.png)

![1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2625113.png)
![1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone](/img/structure/B2625115.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2625118.png)
![1-(1-Phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2625119.png)
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]propanamide](/img/structure/B2625120.png)


![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2625124.png)